Dimethyl (2-chloroethenyl)phosphonate

Description

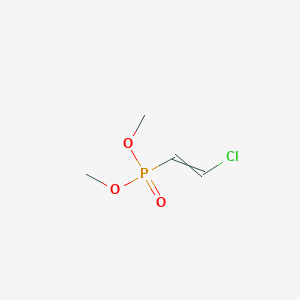

Dimethyl (2-chloroethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a chloro-substituted ethenyl moiety. Phosphonate esters are widely used in flame retardants, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Properties

CAS No. |

61716-84-5 |

|---|---|

Molecular Formula |

C4H8ClO3P |

Molecular Weight |

170.53 g/mol |

IUPAC Name |

1-chloro-2-dimethoxyphosphorylethene |

InChI |

InChI=1S/C4H8ClO3P/c1-7-9(6,8-2)4-3-5/h3-4H,1-2H3 |

InChI Key |

OABSNALHZWAZPD-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C=CCl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chloro vs. Oxo Substituents : Diethyl (2-chloroethyl)phosphonate and trichlorfon feature chlorine atoms, enhancing electrophilic reactivity, whereas dimethyl (2-oxoheptyl)phosphonate contains a ketone group, enabling nucleophilic reactions .

- Ester Groups : DMMP’s simplicity (two methyl esters) contrasts with Diethyl (2-chloroethyl)phosphonate’s bulkier diethyl groups, influencing solubility and volatility .

Reactivity Trends

- Hydrolytic Stability: Chlorinated phosphonates (e.g., trichlorfon) exhibit lower hydrolytic stability compared to non-halogenated esters like DMMP due to the electron-withdrawing effects of chlorine .

- Thermal Decomposition : DMMP decomposes at ~180°C, whereas trichlorfon degrades at lower temperatures (~100°C), releasing toxic chlorinated byproducts .

Table 2: Application Profiles

Industrial Use : DMMP’s efficacy as a flame retardant stems from its high phosphorus content (25% by weight) and gas-phase radical quenching .

Pharmaceutical Relevance : Dimethyl (2-oxoheptyl)phosphonate serves as a precursor in cephalosporin antibiotic synthesis, leveraging its ketone group for cross-coupling reactions .

Physical and Chemical Properties

Table 3: Physical Properties

Notable Trends:

Q & A

Basic: What are the optimal synthetic routes for producing Dimethyl (2-chloroethenyl)phosphonate with high purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. A common method is the reaction of diisopropyl phosphite with 2-chloroethanol under anhydrous conditions using a base like sodium hydride, followed by transesterification to replace isopropyl groups with methyl . Elevated temperatures (~60–80°C) and inert atmospheres (e.g., N₂) are critical to minimize hydrolysis and side reactions. Yield optimization (70–85%) requires precise stoichiometric control of reactants and catalysts .

Basic: How can researchers ensure the purity of this compound post-synthesis?

Purification methods include fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate low-boiling-point byproducts . Advanced techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from non-polar solvents (e.g., hexane) improve purity to >98% . Purity validation via ³¹P NMR (δ ~20–25 ppm) and GC-MS (m/z 110.05 [M⁺]) is recommended .

Basic: What safety protocols are essential when handling this compound?

Skin contact requires immediate washing with water (P362+P364) due to potential irritation . Work under fume hoods with PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Emergency protocols include medical consultation for persistent symptoms (e.g., rashes) . Storage in airtight containers at 2–8°C prevents degradation and moisture absorption .

Advanced: How do reaction mechanisms differ between nucleophilic substitution and Michaelis-Arbuzov reactions for modifying this compound?

In nucleophilic substitution (e.g., with amines), the chlorine atom is replaced via an SN2 pathway, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures . In contrast, Michaelis-Arbuzov reactions involve heating with alkyl halides to form phosphorylated products via a radical intermediate . Kinetic studies show SN2 pathways dominate in sterically unhindered systems, while radical mechanisms prevail under thermal stress (>100°C) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for phosphonate derivatives?

Discrepancies between ³¹P NMR chemical shifts and X-ray crystallography data often arise from dynamic effects (e.g., rotational isomerism) in solution. For example, Dimethyl [(2-nitrophenyl)methyl]phosphonate shows δ 22.5 ppm in NMR but fixed conformations in X-ray . Combining variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311+G(d,p)) clarifies conformational equilibria .

Advanced: What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids, yielding biarylphosphonates . Copper(I)-mediated Ullmann reactions with aryl halides require ligands like 1,10-phenanthroline for C-P bond formation . Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating (120°C, 30 min) improve yields by 20–30% .

Advanced: How does the chlorine substituent influence the biological activity of this compound derivatives?

The chlorine atom enhances electrophilicity, increasing reactivity with biological nucleophiles (e.g., serine hydrolases). Trichlorfon, a derivative, acts as an acetylcholinesterase inhibitor due to in vivo conversion to dichlorvos . Structure-activity relationship (SAR) studies show chloro-substituted phosphonates exhibit 3–5× higher insecticidal activity compared to non-halogenated analogs .

Advanced: What computational methods predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model transition states for substitution reactions . Molecular dynamics simulations (AMBER force field) predict solvation effects in aqueous vs. organic media, guiding solvent selection . QSPR models correlate Hammett σ constants with reaction rates for diverse substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.